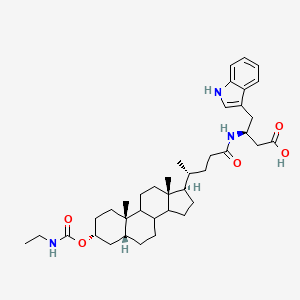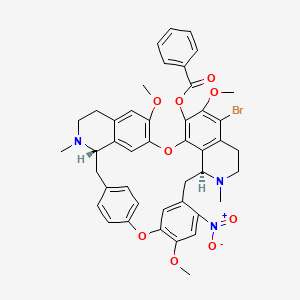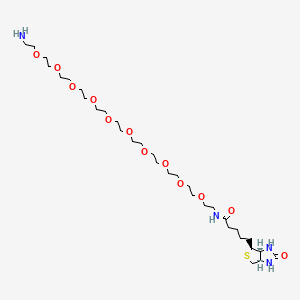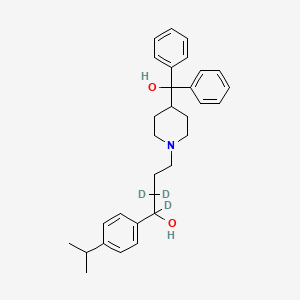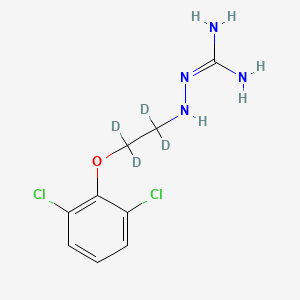
Guanochlorine-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanochlorine-d4 is a deuterated compound used primarily in scientific research. It is a labeled version of guanochlorine, where four hydrogen atoms are replaced with deuterium. This isotopic labeling is useful in various analytical and experimental applications, particularly in the fields of chemistry and biochemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Guanochlorine-d4 typically involves the deuteration of guanochlorine. This process can be achieved through several methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium in the presence of a catalyst. The reaction conditions often involve elevated temperatures and pressures to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient deuteration. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Guanochlorine-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce deuterated analogs of the original compound .
Applications De Recherche Scientifique
Guanochlorine-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Guanochlorine-d4 involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence reaction kinetics and pathways due to the isotope effect. This effect can alter the rate of chemical reactions and provide insights into reaction mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Guanochlorine-d4 include:
Guanochlorine: The non-deuterated version of the compound.
Deuterated analogs: Other compounds where hydrogen atoms are replaced with deuterium.
Uniqueness
This compound is unique due to its isotopic labeling, which provides distinct advantages in analytical and experimental applications. The presence of deuterium allows for precise tracking and analysis in various scientific studies .
Propriétés
Formule moléculaire |
C9H12Cl2N4O |
|---|---|
Poids moléculaire |
267.15 g/mol |
Nom IUPAC |
2-[[1,1,2,2-tetradeuterio-2-(2,6-dichlorophenoxy)ethyl]amino]guanidine |
InChI |
InChI=1S/C9H12Cl2N4O/c10-6-2-1-3-7(11)8(6)16-5-4-14-15-9(12)13/h1-3,14H,4-5H2,(H4,12,13,15)/i4D2,5D2 |
Clé InChI |
XIHXRRMCNSMUET-CQOLUAMGSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])OC1=C(C=CC=C1Cl)Cl)NN=C(N)N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)OCCNN=C(N)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


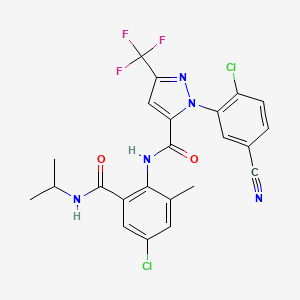
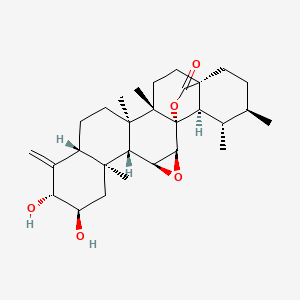
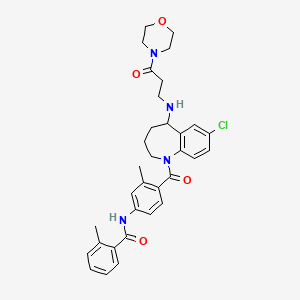
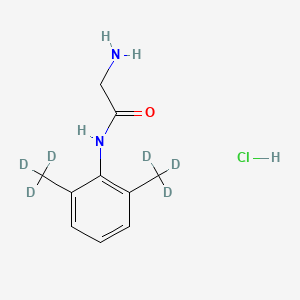
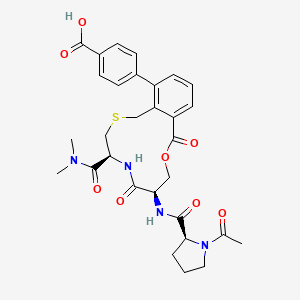
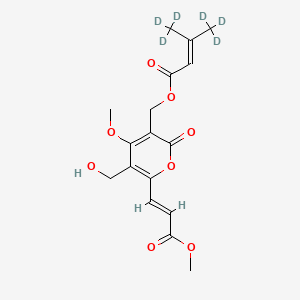
![alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6](/img/structure/B12419186.png)
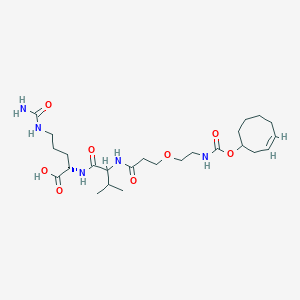
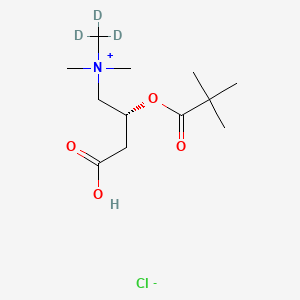
![[4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B12419205.png)
